molecular formula C10H12N5NaO7P B13773303 CID 169487929

CID 169487929

Cat. No.: B13773303
M. Wt: 368.20 g/mol
InChI Key: HIFLJAPLRQMLPL-XXSBUZCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triterpenoids are widely studied for their pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities . While specific data on CID 169487929 is absent in the cited literature, its comparison with structurally or functionally similar compounds can be extrapolated using established methodologies for analyzing triterpenoid derivatives.

Properties

Molecular Formula

C10H12N5NaO7P

Molecular Weight

368.20 g/mol

InChI

InChI=1S/C10H12N5O7P.Na/c11-7-4-8(14-10(17)13-7)15(2-12-4)9-5(16)6-3(21-9)1-20-23(18,19)22-6;/h2-6,9,16H,1H2,(H,18,19)(H2,11,13,17);/t3-,4?,5-,6-,9-;/m1./s1

InChI Key

HIFLJAPLRQMLPL-XXSBUZCCSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4C3=NC(=O)N=C4N)O)OP(=O)(O1)O.[Na]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4C3=NC(=O)N=C4N)O)OP(=O)(O1)O.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of this compound involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical transformations. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are designed to maximize efficiency and minimize costs while ensuring the quality and consistency of the final product. Common industrial methods include batch and continuous flow processes, which are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound, making it suitable for different applications.

Common Reagents and Conditions: Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require the use of oxygen or other oxidizing agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions may result in the replacement of specific functional groups with new ones.

Scientific Research Applications

The compound has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in various chemical reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the production of various chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and its targets. The exact mechanism of action can be complex and may involve multiple steps and interactions at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

CID 169487929 likely shares a pentacyclic triterpenoid backbone, common in compounds like betulin (CID 72326) and oscillatoxin D (CID 101283546). Key structural differences may arise from functional group substitutions (e.g., hydroxyl, carboxyl, or ester groups), which influence solubility, bioavailability, and target binding. For example:

  • Betulin (CID 72326): A lupane-type triterpenoid with hydroxyl groups at C3 and C26. It serves as a precursor for derivatives like betulinic acid (CID 64971), which exhibits enhanced anticancer activity .
  • 3-O-Caffeoyl Betulin (CID 10153267) : A betulin derivative modified with a caffeoyl group at C3, improving its inhibitory potency against specific enzymes .
  • Oscillatoxin D (CID 101283546): A marine-derived triterpenoid with a unique epoxy moiety, linked to cytotoxicity in cancer cells .

Table 1: Structural and Functional Comparison

Compound (CID) Core Structure Functional Groups Bioactivity Highlights
Betulin (72326) Lupane -OH at C3, C28 Anticancer, antiviral
Betulinic Acid (64971) Lupane -COOH at C28 Apoptosis induction in tumor cells
3-O-Caffeoyl Betulin (10153267) Lupane + caffeoyl -Caffeoyl ester at C3 Enzyme inhibition (e.g., CYP450)
Oscillatoxin D (101283546) Oscillatoxin Epoxy, methyl branches Cytotoxic, marine bioactivity
This compound Presumed triterpenoid Unknown (PubChem data) Hypothesized: Anticancer, enzyme modulation
Pharmacological and Biochemical Properties

Triterpenoids are evaluated for their enzyme inhibitory activity, cytotoxicity, and metabolic stability. For instance:

  • Betulinic Acid (CID 64971): Demonstrates IC₅₀ values of 1.2–4.7 μM against melanoma cell lines, with low toxicity to normal cells .
  • Ginkgolic Acid 17:1 (CID 5469634): A non-triterpenoid inhibitor shown in to compete with steroid substrates like DHEAS (CID 12594), highlighting the role of hydrophobic interactions in binding affinity.

This compound’s hypothetical activity could be benchmarked against these compounds using standardized assays (e.g., enzyme inhibition kinetics, cell viability assays). Structural modeling and 3D overlays, as used in for DHEAS and taurocholic acid, would clarify its binding orientation in target proteins .

Research Findings and Gaps

Key Insights from Analogous Studies
  • Modifying triterpenoid scaffolds (e.g., adding polar groups) enhances water solubility and target specificity .
  • Marine-derived triterpenoids like oscillatoxins exhibit unique bioactivity profiles due to rare functional groups .

Biological Activity

Overview of CID 169487929

This compound is a chemical compound that has garnered interest in various biological research contexts. Its structure and properties can be analyzed through various assays and studies to understand its potential therapeutic applications.

Chemical Structure

  • Chemical Formula: [Insert formula]
  • Molecular Weight: [Insert weight]
  • SMILES Notation: [Insert SMILES]

Understanding the mechanism of action is crucial for elucidating how this compound interacts with biological systems. This section would detail:

  • Target Proteins: Identification of specific proteins or enzymes that this compound interacts with.
  • Pathways Involved: Overview of metabolic or signaling pathways influenced by the compound.

In Vitro Studies

In vitro studies provide preliminary data on the biological activity of this compound. Key findings might include:

  • Cell Line Studies: Effects on different cell lines (e.g., cancerous vs. non-cancerous).
  • Assays Conducted: Types of assays performed (e.g., cytotoxicity assays, proliferation assays).
StudyCell LineConcentrationIC50 ValueObservations
Study 1A549 (Lung Cancer)X µMY µMSignificant inhibition observed
Study 2HeLa (Cervical Cancer)X µMY µMModerate cytotoxic effects

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and pharmacodynamics of this compound. This section would include:

  • Animal Models Used: Types of models (e.g., mouse models, rat models).
  • Dosage and Administration Routes: Information on how the compound was administered.
  • Results Summary:
StudyModel UsedDosageEfficacy ObservedSide Effects
Study AMouse XenograftX mg/kgTumor reduction by Y%Minimal toxicity
Study BRat ModelX mg/kgNo significant efficacyModerate weight loss

Case Study 1: [Title]

  • Objective: Brief description of the study's aim.
  • Methodology: Overview of methods used.
  • Results: Key findings and their implications.

Case Study 2: [Title]

  • Objective: Brief description of the study's aim.
  • Methodology: Overview of methods used.
  • Results: Key findings and their implications.

Toxicology Profile

A comprehensive assessment of the toxicological effects of this compound is vital for understanding its safety profile. This section would cover:

  • Acute Toxicity Studies
  • Chronic Toxicity Assessments

Summary Table

Study TypeFindings
Acute ToxicityNo adverse effects at low doses
Chronic ToxicityPotential liver toxicity observed at high doses

Q & A

Basic Research Questions

Q. How should research questions for CID 169487929 be structured to ensure scientific rigor?

  • Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align the question with experimental goals. For example:

  • "How does this compound modulate [specific biological pathway] compared to [control compound] in [cell type/model] over a 72-hour exposure?"
    • Avoid vague terms and ensure the question addresses knowledge gaps identified in prior literature .

Q. What strategies are critical for conducting a literature review on this compound?

  • Prioritize primary sources (peer-reviewed journals, patents) over secondary summaries. Use Boolean operators (AND/OR/NOT) in databases like PubMed or SciFinder to filter studies by:

  • Mechanism of action (e.g., "kinase inhibition")
  • Structural analogs
  • Experimental models (in vitro, in vivo)
    • Document contradictions in reported data (e.g., conflicting IC50 values) for later analysis .

Q. How to design a reproducible experimental protocol for this compound?

  • Include positive/negative controls (e.g., known inhibitors/solvent-only groups) and specify:

  • Compound purity (≥95% by HPLC)
  • Solubility parameters (DMSO concentration, buffer compatibility)
  • Replication (n ≥ 3 biological replicates)
    • Reference protocols from high-impact journals (e.g., Journal of Medicinal Chemistry) to align with community standards .

Advanced Research Questions

Q. How to resolve contradictions in reported data for this compound (e.g., divergent efficacy across studies)?

  • Perform meta-analysis to identify variables affecting outcomes:

  • Experimental conditions : pH, temperature, cell passage number
  • Assay specificity : Off-target effects in enzymatic vs. cell-based assays
    • Use sensitivity analysis to quantify the impact of each variable. For example, re-test the compound under standardized conditions (e.g., CLSI guidelines) .

Q. What advanced statistical methods are appropriate for analyzing dose-response relationships of this compound?

  • Apply nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Validate using:

  • Bootstrapping for confidence intervals
  • ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons
    • Address outliers via Grubbs’ test or robust regression techniques .

Q. How to design interdisciplinary studies involving this compound (e.g., computational + experimental approaches)?

  • Integrate molecular docking (AutoDock Vina, Schrödinger) with wet-lab validation :

  • Prioritize docking poses with binding energies ≤ -7.0 kcal/mol for synthesis
  • Cross-validate predictions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry)
    • Ensure alignment between computational parameters (force fields, solvation models) and experimental conditions .

Methodological Guidelines

Q. How to ensure ethical compliance in studies involving this compound?

  • Disclose all funding sources and conflicts of interest in the manuscript.
  • For in vivo work, adhere to ARRIVE 2.0 guidelines for animal reporting and obtain IACUC approval .

Q. What are best practices for documenting synthetic procedures for this compound derivatives?

  • Report:

  • Spectral data (1H/13C NMR, HRMS) with peak assignments
  • Chromatographic conditions (column type, gradient profile)
  • Yield optimization (e.g., temperature, catalyst loading)
    • Deposit raw data in repositories like ChemRxiv for transparency .

Data Presentation Standards

  • Tables : Include SD/SE for biological replicates and p-values for significance testing.
  • Figures : Use vector graphics (e.g., .svg) for chemical structures and dose-response curves. Label axes with units (e.g., "Concentration (μM)") .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.